3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C12H10F6O4. It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzoate core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of a suitable catalyst and solvent, and the reaction temperature is carefully monitored to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups play a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,2,2-trifluoroethoxy)benzoate: Similar in structure but with different substitution patterns.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Shares the trifluoroethoxy groups but differs in the functional group attached to the benzoate core.
Uniqueness
3-Methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate is unique due to its specific substitution pattern and the presence of two trifluoroethoxy groups. This structure imparts distinctive chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H9F6O4- |
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Molecular Weight |
331.19 g/mol |
IUPAC Name |
3-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C12H10F6O4/c1-6-2-7(21-4-11(13,14)15)3-8(10(19)20)9(6)22-5-12(16,17)18/h2-3H,4-5H2,1H3,(H,19,20)/p-1 |
InChI Key |
NOLKQQIDSBFPNT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)(F)F)C(=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
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